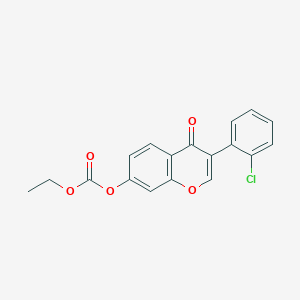

![molecular formula C17H21ClN6O B5558266 (1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)

(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research on related compounds, such as those involving pyrazolo[3,4-d]pyrimidine cores, indicates that the synthesis of such molecules often involves intricate reactions, including intramolecular stacking influenced by substituents like chloro- or cyano-groups, as seen in studies by Avasthi et al. (2009). These synthesis pathways can be influenced by the presence of different groups, affecting the final molecular structure through intramolecular and supramolecular interactions, including π–π, Cl…π, and C–H…N interactions (Avasthi et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds with diazabicyclo[3.2.2]nonane cores is characterized by the potential for intramolecular π-π interactions, as seen in related compounds. These interactions can significantly influence the overall molecular conformation and stability, leading to unique structural characteristics that can be elucidated through techniques like X-ray crystallography (G. Biswas et al., 1995).

Chemical Reactions and Properties

The compound's chemical reactions and properties can be influenced by its diazabicyclo[3.2.2]nonane core, as seen in the facile synthesis of pyrimido[4,5-d]pyrimidinones and related derivatives. These reactions often proceed under mild conditions, indicating the compound's reactivity and potential for forming diverse chemical structures (O. Goli-Jolodar & F. Shirini, 2017).

Physical Properties Analysis

The physical properties, such as solubility and melting point, of diazabicyclo[3.2.2]nonane-based compounds can be inferred from related research. These properties are crucial for understanding the compound's behavior in different environments and for potential applications in material science and chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are essential aspects of this compound's analysis. For instance, the Mannich reaction has been used to synthesize N,S-containing heterocycles, suggesting a method for producing functionally substituted diazabicyclo[3.2.2]nonane derivatives, showcasing the compound's versatile chemical behavior (V. Dotsenko et al., 2007).

Wissenschaftliche Forschungsanwendungen

Preparation of New Compounds

- Ionic Liquids and Catalysis : A study by Shirini, Langarudi, and Daneshvar (2017) focused on the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives using a new acidic ionic liquid. These compounds are significant for their biological activity, especially in pharmaceuticals (Shirini et al., 2017).

Synthesis Techniques

- Nano-Sized Acid Catalysts : A novel nano-sized Brönsted acid catalyst was developed for synthesizing pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones, showcasing a green and efficient synthesis method (Goli-Jolodar & Shirini, 2017).

Material Functionalization

- Carbon Nanotube Functionalization : Research by Pourhasan and Shameli (2019) demonstrated the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the synthesis of pyrano[2,3-d]pyrimidinone derivatives, which were then used to functionalize multi-walled carbon nanotubes (Pourhasan & Shameli, 2019).

Antiviral Activities

- Pyridopyrazolotriazines : Attaby et al. (2007) synthesized a range of heterocyclic compounds, including pyrazolo[3,4-b]pyridin-3-ylphenylthiourea derivatives, to evaluate their antiviral activities. These derivatives offer potential in drug research for antiviral applications (Attaby et al., 2007).

Environmental and Green Chemistry

- Silica-Supported Ionic Liquid Catalyst : Hasaninejad et al. (2013) used a silica-supported ionic liquid catalyst for the synthesis of benzo[b]pyran derivatives, highlighting an environmentally friendly approach (Hasaninejad et al., 2013).

Eigenschaften

IUPAC Name |

3-(4-chloropyrazol-1-yl)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN6O/c18-14-8-21-23(11-14)7-4-16(25)24-10-13-2-3-15(24)12-22(9-13)17-19-5-1-6-20-17/h1,5-6,8,11,13,15H,2-4,7,9-10,12H2/t13-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPGWNHGLVQCLJ-DZGCQCFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)CCN3C=C(C=N3)Cl)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=C(C=N3)Cl)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-piperidinylcarbonyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558192.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)

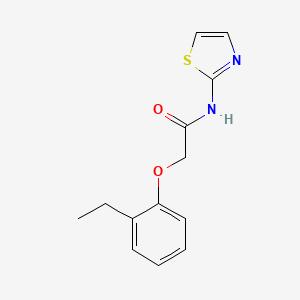

![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)

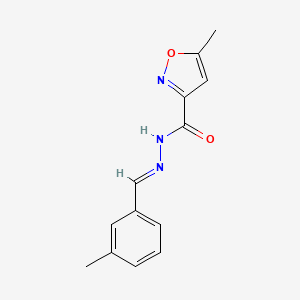

![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)

![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-4-nitrobenzohydrazide](/img/structure/B5558249.png)

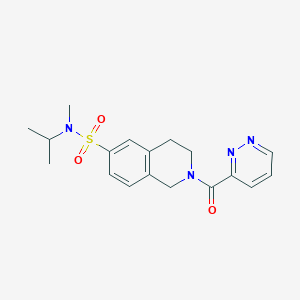

![N-(5-methyl-2-pyridinyl)-6-[4-(2-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5558268.png)

![3-(2-furyl)acrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5558270.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5558272.png)

![2-(2-chlorophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5558279.png)